molecular formula C15H15NO2S2 B7629023 N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide

Cat. No. B7629023
M. Wt: 305.4 g/mol
InChI Key: ZGWDSOAWHFRDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thioacetamide family and has been shown to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide exhibits potent biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and exhibit antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the key advantages of using N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant effects at low concentrations, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide. Some of the key areas of interest include exploring its potential as a cancer therapy, investigating its anti-inflammatory activity in more detail, and examining its antimicrobial properties against a wider range of pathogens. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for large-scale production.

Synthesis Methods

The synthesis of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenyl sodium. This intermediate is then reacted with 2-phenylacetyl chloride to form 2-phenylsulfanylacetylthiophene. The final step involves the reaction of this intermediate with acetic anhydride to produce N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide.

Scientific Research Applications

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include cancer treatment, anti-inflammatory activity, and antimicrobial properties.

properties

IUPAC Name

N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-11(17)16-9-13-7-8-15(20-13)14(18)10-19-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWDSOAWHFRDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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